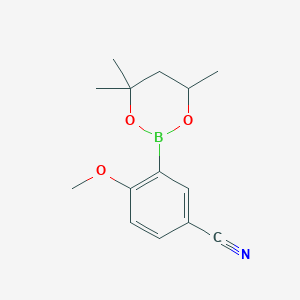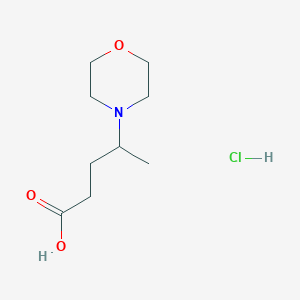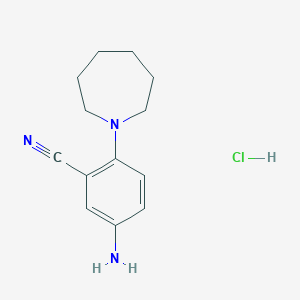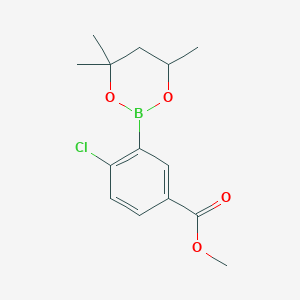
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate (M2C5TMB) is a boron-containing compound that has been used in a variety of applications, including synthetic organic chemistry, analytical chemistry, and biochemistry. M2C5TMB is a useful reagent for the synthesis of a wide range of organic compounds, and has been used in a variety of biological studies.
科学的研究の応用
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a versatile reagent with many applications in scientific research. It has been used in a variety of studies, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. In analytical chemistry, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used as a chromatographic reagent for the separation and identification of compounds. In biochemistry, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used to study the structure and function of proteins and other biological molecules.
作用機序
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is believed to act as a chelating agent, forming complexes with metal ions such as calcium, magnesium, and iron. These complexes are stable and can be used to study the structure and function of proteins and other biological molecules. In addition, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been shown to act as an enzyme inhibitor, blocking the activity of certain enzymes.
Biochemical and Physiological Effects
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to form complexes with metal ions, which can affect the structure and function of proteins and other biological molecules. In addition, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been shown to have antioxidant activity, and to protect cells from oxidative damage.
実験室実験の利点と制限
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a useful reagent for laboratory experiments, as it is relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is toxic and should be handled with caution. In addition, the chelating properties of Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate can interfere with the activity of certain enzymes, which can limit its usefulness in certain experiments.
将来の方向性
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of potential applications in scientific research. It has been used in studies of organic synthesis, analytical chemistry, and biochemistry, and has been shown to have antioxidant activity and to form complexes with metal ions. In the future, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate could be used in the development of novel therapeutic agents, as an imaging agent for medical diagnostics, or as a drug delivery system. Additionally, further research could be done to explore the potential applications of Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate in other areas of scientific research, such as materials science or nanotechnology.
合成法
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a relatively simple compound to synthesize, and can be prepared in a few steps from commercially available starting materials. The synthesis begins with the reaction of 2-chloro-5-methylbenzoic acid with 4,4,6-trimethyl-1,3,2-dioxaborinane, in the presence of a base such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an aqueous solution, and the product can be isolated and purified by recrystallization.
特性
IUPAC Name |
methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-9-8-14(2,3)20-15(19-9)10-5-6-12(16)11(7-10)13(17)18-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYMGQPJIJYMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














